4-methylidenecyclohexane-1-carbaldehyde
Overview
Description
4-methylidenecyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₂O It is characterized by a cyclohexane ring with a methylene group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methylidenecyclohexane-1-carbaldehyde can be synthesized through several methods. One common route involves the Wittig reaction, where cyclohexanone reacts with a phosphonium ylide to form the desired product. Another method involves the use of Tebbe’s reagent, which converts cyclohexanone to this compound under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-methylidenecyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylene group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and acids can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methylidenecyclohexane-1-carboxylic acid.
Reduction: 4-methylidenecyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the electrophile used.
Scientific Research Applications
4-methylidenecyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methylidenecyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylene group can participate in electrophilic addition reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
4-methylidenecyclohexane-1-carbaldehyde can be compared with similar compounds such as:
Cyclohexanecarboxaldehyde: Lacks the methylene group, making it less reactive in certain substitution reactions.
4-methylcyclohexanecarboxaldehyde: Contains a methyl group instead of a methylene group, affecting its reactivity and chemical properties.
Cyclohexanone: Lacks the aldehyde group, making it less versatile in oxidation and reduction reactions.
This compound stands out due to its unique combination of a methylene group and an aldehyde group, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-methylidenecyclohexane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUSTHZLZCLFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578578 | |
Record name | 4-Methylidenecyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89402-20-0 | |
Record name | 4-Methylidenecyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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